molecular formula C14H16FN3O2 B5015015 3-[(4-Fluorophenyl)methyl]-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole

3-[(4-Fluorophenyl)methyl]-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole

Cat. No.: B5015015
M. Wt: 277.29 g/mol
InChI Key: UGDDEOIUDWPTKI-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)methyl]-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The presence of the fluorophenyl and oxazolidinyl groups in its structure contributes to its unique chemical properties and potential biological activities.

Properties

IUPAC Name

3-[(4-fluorophenyl)methyl]-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16FN3O2/c15-12-4-2-11(3-5-12)10-13-16-14(20-17-13)6-8-18-7-1-9-19-18/h2-5H,1,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDDEOIUDWPTKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(OC1)CCC2=NC(=NO2)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(4-Fluorophenyl)methyl]-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole typically involves the formation of the oxadiazole ring through cyclization reactions. One common method involves the reaction of hydrazides with nitriles under acidic or basic conditions to form the oxadiazole ring. The specific synthetic route may vary depending on the desired substituents and the starting materials used.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the selection of appropriate solvents and catalysts is crucial to achieving the desired product quality.

Chemical Reactions Analysis

Types of Reactions

3-[(4-Fluorophenyl)methyl]-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluorophenyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the compound.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical agent for treating various diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-[(4-Fluorophenyl)methyl]-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the intended application of the compound.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(4-Chlorophenyl)methyl]-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole
  • 3-[(4-Methylphenyl)methyl]-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole

Uniqueness

The presence of the fluorophenyl group in 3-[(4-Fluorophenyl)methyl]-5-[2-(1,2-oxazolidin-2-yl)ethyl]-1,2,4-oxadiazole distinguishes it from similar compounds. This fluorine substitution can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it a unique and valuable compound for various applications.

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